molecular formula C18H13F3N2O2S B2598009 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034408-11-0

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2598009
CAS No.: 2034408-11-0
M. Wt: 378.37
InChI Key: YRHCJYLJSBVLHJ-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a trifluoromethoxy group and a pyridinylmethyl-thiophene moiety. Its unique structure imparts specific chemical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-(trifluoromethoxy)benzoyl chloride, which is then reacted with 2-(thiophen-3-yl)pyridine-3-methanamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution can introduce various functional groups into the benzamide core.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The pyridinylmethyl-thiophene moiety can interact with various biological pathways, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Similar structure but lacks the trifluoromethoxy group.

    3-(trifluoromethoxy)benzamide: Lacks the pyridinylmethyl-thiophene moiety.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the pyridinyl and trifluoromethoxy groups.

Uniqueness

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is unique due to the combination of its trifluoromethoxy group and pyridinylmethyl-thiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-5-1-3-12(9-15)17(24)23-10-13-4-2-7-22-16(13)14-6-8-26-11-14/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHCJYLJSBVLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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